molecular formula C4H5N3O B188551 3-Methoxy-1,2,4-triazine CAS No. 28735-22-0

3-Methoxy-1,2,4-triazine

Cat. No. B188551
CAS RN: 28735-22-0
M. Wt: 111.1 g/mol
InChI Key: STMNOIJVSYNGTL-UHFFFAOYSA-N
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Description

“3-Methoxy-1,2,4-triazine” is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The triazine structure is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including “3-Methoxy-1,2,4-triazine”, often involves starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine, and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-1,2,4-triazine” is based on the 1,2,4-triazine core, which is a six-membered heterocyclic ring with three nitrogen atoms . The positions of these nitrogen atoms distinguish the isomers of triazine .


Chemical Reactions Analysis

1,2,4-Triazine derivatives, including “3-Methoxy-1,2,4-triazine”, readily undergo addition of nucleophilic agents . These processes may include the reaction of 1,2,4-triazine with nitronate .

Scientific Research Applications

  • Synthesis of Condensed 1,2,4-Triazines : A synthetic approach for condensed 1,2,4-triazines, including 5-Methoxy-3-penyl-1,2,4-triazine, was developed. This method involves reactions with various bifunctional nucleophiles, leading to the formation of compounds like triazacarbazoles and benzofuro[2,3-e][1,2,4]-triazines (Chupakhin et al., 2001).

  • Cycloaddition Reactions with Methoxy-1,2,4-Triazines : Methoxy-1,2,4-triazines were studied in cycloaddition reactions, providing insights into the reactivity of these compounds under different conditions (Neunhoeffer & Lehmann, 1977).

  • Mercury and Methylmercury Complexes : A study on mercury and methylmercury complexes with a triazine-3-thione ligand, including 5-methoxy derivatives, revealed unique binding behaviors and provided insights into the coordination chemistry of these compounds (López-Torres et al., 2006).

  • Photoinitiator Applications in Polymerization : The use of a triazine derivative, specifically 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, as a photoinitiator for UV-crosslinking of acrylic adhesives was explored, highlighting its potential in polymer science (Kabatc et al., 2011).

  • Corrosion Inhibition : Triazine derivatives, including methoxy-substituted ones, were studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, combining experimental methods with computational approaches (Singh et al., 2018).

  • Reactions with Nucleophiles : Research on 3-substituted 1,2,4-triazines, including methoxy variants, focused on their electron structures and reactions with simple nucleophiles, contributing to the understanding of their chemical behavior (Alekseev et al., 1988).

  • Potential Anticancer Activity : A study synthesized novel fused 1,2,4-triazine derivatives, including methoxybenzyl-substituted compounds, and evaluated their potential as inhibitors targeting CYP1A1 activity, which could have implications in anticancer drug development (El Massry et al., 2012).

Future Directions

Triazine derivatives, including “3-Methoxy-1,2,4-triazine”, have shown potential in various fields such as medicine and materials chemistry . They can serve as intrinsically flame-retardant phase change materials and partially address the flammability issue of existing organic phase change materials . This demonstrates the superiority of chemical bonding as a means of introducing flame retardants as compared to physical blending .

properties

IUPAC Name

3-methoxy-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMNOIJVSYNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301715
Record name 3-methoxy-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1,2,4-triazine

CAS RN

28735-22-0
Record name 3-Methoxy-1,2,4-triazine
Source CAS Common Chemistry
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Record name NSC 146047
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Record name 28735-22-0
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Record name 3-methoxy-1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
BT Keen, RJ Radel, WW Paudler - The Journal of Organic …, 1977 - ACS Publications
(13) Although reductive deamination does not compete with substitutive deamination when nltrosatlon reactions with a wide variety of arylamines are performed In the presence of at …
Number of citations: 20 pubs.acs.org
M Mojzych, Z Bernat, Z Karczmarzyk - Chemistry of Heterocyclic …, 2019 - Springer
3-Substituted 1,2,4-triazines easily react with nitronate anions to replace hydrogen atom in the position C-5 according to nucleophilic substitution mechanism and form appropriate …
Number of citations: 1 link.springer.com
A Piskala, J Gut, F Šorm - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
The methanolysis of trichlorotriazine II with excess methanolic sodium methoxide takes place smoothly even at room temperature, under formation of 3, 5, 6-trimethoxy--1, 2, 4-triazine (…
Number of citations: 17 cccc.uochb.cas.cz
DN Kozhevnikov, VL Rusinov, ON Chupakhin - 2002 - Elsevier
Publisher Summary This chapter discusses the methods for the synthesis of 1, 2, 4-triazine mono-N-oxides and their reactivity. Introduction of an N-oxide group in the 1, 2, 4-triazine ring …
Number of citations: 53 www.sciencedirect.com
DN Kozhevnikov, VL Rusinov… - Russian chemical …, 1998 - pubs.rsc.org
This review deals with the synthesis and properties of 1,2,4-triazine N-oxides and their annelated derivatives. Methods for the incorporation of the N-oxide group in the 1,2,4-triazine ring …
Number of citations: 26 pubs.rsc.org
N Kakusawa, K Sakamoto, J Kurita, T Tsuchiya - Heterocycles, 1996 - infona.pl
Reaction of the 6-unsubstituted 1,2,4-triazine 1-oxides (5) with benzyne gave the 1,3-benzoxazepines (8) and/or the 6-(o-hydroxyphenyl)-1,2,4-triazines (10) via the unisolable 1,3-…
Number of citations: 12 www.infona.pl
CC Tzeng, DC Wei, LC Hwang, MC Cheng… - Journal of the Chemical …, 1994 - pubs.rsc.org
A number of 5-benzyl-5H-imidazo[4,5-e]-1, 2, 4-triazine 1-oxides, bioisosteric isomers of antiviral 9-benzylpurines, have been prepared. Oxidation of 6-amino-5-benzylamino-3-…
Number of citations: 5 pubs.rsc.org
RJ Radel, JL Atwood, WW Paudler - The Journal of Organic …, 1978 - ACS Publications
Some unique brominations of 1, 2, 4-triazine 2-oxides are described. It was found that 6-brominated, deoxygenat-ed 6-brominated, and deoxygenated products are obtained, depending …
Number of citations: 19 pubs.acs.org
RJ Radel, BT Keen, C Wong… - The Journal of Organic …, 1977 - ACS Publications
The selective synthesis of 1, 2, 4-triazine 2-oxide and some of its derivatives is described. The and 1: iC NMR spectra of these and related compounds are discussed. N-Oxidation of …
Number of citations: 29 pubs.acs.org
M Bobek, M Glowka… - The Journal of Organic …, 1982 - ACS Publications
Condensation of pyruvaldehyde dimethyl acetal with thiosemicarbazide, followed by methylation and cyclization, gave 3-(methylthio)-6-methyl-l, 2, 4-triazine, which was converted to 6-…
Number of citations: 11 pubs.acs.org

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